Porrigenic acid

Beschreibung

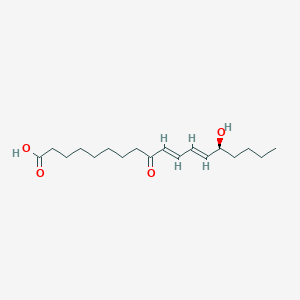

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H30O4 |

|---|---|

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

(10E,12E,14S)-14-hydroxy-9-oxooctadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-16(19)13-9-10-14-17(20)12-7-5-4-6-8-15-18(21)22/h9-10,13-14,16,19H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+/t16-/m0/s1 |

InChI-Schlüssel |

GDCBVHSUEZTUIW-NRJQCZOGSA-N |

Isomerische SMILES |

CCCC[C@@H](/C=C/C=C/C(=O)CCCCCCCC(=O)O)O |

Kanonische SMILES |

CCCCC(C=CC=CC(=O)CCCCCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Advanced Methodologies for Porrigenic Acid Structural Elucidation

High-Resolution Spectroscopic Characterization Techniques

The initial step in unraveling the structure of porrigenic acid involved its characterization using high-resolution spectroscopic methods. These techniques provided fundamental information about the molecule's framework and functional groups.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in elucidating the planar structure of porrigenic acid. ebi.ac.ukcapes.gov.brnih.gov 1D NMR, including ¹H and ¹³C NMR spectra, offered initial insights into the different types of protons and carbons present in the molecule and their immediate electronic environments.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish connectivity between atoms. COSY spectra revealed proton-proton coupling networks, while HSQC and HMBC spectra correlated protons with their directly attached carbons and with carbons two or three bonds away, respectively. This comprehensive NMR data allowed for the complete assignment of all proton and carbon signals, thereby piecing together the carbon skeleton and the placement of functional groups. ebi.ac.ukcapes.gov.brnih.govmdpi-res.com

| ¹H and ¹³C NMR Data for a Related Compound, Methyl (10E,12E)-14-hydroxy-9-oxo-10,12-octadecadienoate | | :--- | :--- | | Carbon/Proton Position | Chemical Shift (δ in ppm, J in Hz) | | C-1 | 176.0 | | C-9 | 203.7 | | C-10 | 128.8 | | H-10 | 6.27 (d, J = 15.6) | | C-11 | 148.5 | | H-11 | 7.27 (dd, J = 15.6, 10.8) | | C-12 | 130.3 | | H-12 | 6.51 (dd, J = 15.3, 10.8) | | C-13 | 144.3 | | H-13 | 6.09 (dd, J = 15.3, 5.7) | | C-14 | 72.6 | | H-14 | 4.17 (m) | | C-18 | 14.4 | | H-18 | 0.92 (t, J = 7.4) | | OCH₃ | 52.0 (C), 3.65 (s, H) | Data sourced from a study on octadecanoid enantiomers and presented here for illustrative purposes. mdpi-res.com

Mass spectrometry (MS) was crucial in determining the molecular formula of porrigenic acid. ebi.ac.ukcapes.gov.brnih.gov High-resolution mass spectrometry provided an accurate mass measurement, which allowed for the deduction of the elemental composition. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, offered additional structural information by revealing how the molecule breaks apart, thus providing clues about its connectivity. nih.gov

Elucidation of Absolute Stereochemistry

Beyond the planar structure, defining the absolute stereochemistry (the precise 3D arrangement of atoms) is a critical final step. For porrigenic acid, this was achieved through a combination of experimental and computational chiroptical methods.

The absolute stereochemistry of porrigenic acid was successfully determined using the exciton (B1674681) chirality method. ebi.ac.ukcapes.gov.brnih.govjst.go.jp This technique is based on the principles of electronic circular dichroism (ECD) and is particularly useful for molecules that contain multiple chromophores (light-absorbing groups). nih.gov The interaction between these chromophores in a chiral environment generates a characteristic split CD signal, known as an exciton couplet. The sign of this couplet is directly related to the absolute configuration of the molecule. nih.gov

In modern natural product chemistry, computational methods are frequently used to corroborate or even primarily determine absolute configurations. nih.gov Time-dependent density functional theory (TD-DFT) is a powerful quantum mechanical approach used to calculate the theoretical ECD spectrum of a molecule. researchgate.netresearchgate.netresearchgate.net The process involves calculating the ECD spectra for all possible stereoisomers of the molecule and comparing them to the experimentally measured spectrum. The stereoisomer whose calculated spectrum most closely matches the experimental one is assigned as the correct absolute configuration. nih.gov This method has been successfully applied to determine the absolute configurations of various complex natural products. researchgate.netresearchgate.netresearchgate.net

Chromatographic Techniques for Stereoisomer Analysis

Chromatographic methods are indispensable for the separation and analysis of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating enantiomers, which are non-superimposable mirror images of each other. mdpi.com In the context of porrigenic acid and related compounds, chiral HPLC analysis has been used to separate and identify enantiomers from a racemic or scalemic mixture. mdpi-res.commdpi.com This is crucial for confirming the stereochemical purity of a natural product or for analyzing the outcome of a stereoselective synthesis. The separation is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. ub.edu

Chiral High-Performance Liquid Chromatography (HPLC)

The determination of the absolute stereochemistry of natural products is a critical aspect of structural elucidation. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) define the planar structure and relative configuration, they can be inconclusive regarding the absolute configuration of chiral centers, especially in complex molecules or racemic/scalemic mixtures. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) emerges as a powerful and definitive analytical technique for separating enantiomers, thereby enabling their individual characterization and establishing the stereochemical purity of a sample. researchgate.netaocs.org

In the context of porrigenic acid and its derivatives, chiral HPLC has been instrumental in resolving stereochemical ambiguities. researchgate.netsemanticscholar.org During the investigation of fatty acid derivatives from Plantago depressa, researchers isolated a compound identified as the methyl ester of porrigenic acid. semanticscholar.orgnih.govmdpi.com Initial analyses using optical rotation ([α]D) and electronic circular dichroism (ECD) gave results that were not pronounced enough to definitively assign the stereochemistry, suggesting the isolate might be a racemic (an equal mixture of enantiomers) or scalemic (an unequal mixture of enantiomers) mixture. researchgate.netsemanticscholar.orgnih.gov

Subsequent analysis using chiral HPLC provided clear evidence, confirming the compound was a mixture of two enantiomers. semanticscholar.orgnih.gov The separation successfully resolved the pair of enantiomers, which were found in an approximate ratio of 55:45. semanticscholar.orgnih.gov This finding was crucial for the accurate characterization of the natural product.

The successful separation was achieved using specialized chiral stationary phases (CSPs) designed to interact differently with each enantiomer. chiraltech.comnih.gov Research in this area has utilized columns such as the Chiral MZ(2) RH and CHIRALPAK AD-H to resolve enantiomeric pairs of octadecanoid compounds. nih.govmdpi.com The choice of mobile phase, often a mixture of solvents like acetonitrile (B52724) and water, and the flow rate are optimized to achieve baseline separation of the enantiomers. nih.govjst.go.jp

The detailed findings from the chiral HPLC analysis of porrigenic acid's methyl ester and related compounds are presented below.

Table 1: Chiral HPLC Separation of Porrigenic Acid Methyl Ester Enantiomers

This table summarizes the specific conditions and results for the enantioselective separation of a compound identified as the methyl ester of porrigenic acid, which was initially isolated as a scalemic mixture.

| Parameter | Details | Source |

| Instrumentation | Agilent 1260 series LC instruments | mdpi.com |

| Chiral Column | Chiral MZ(2) RH (5 µm, 4.6 × 250 mm) | nih.govmdpi.com |

| Mobile Phase | Acetonitrile (MeCN) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Not specified | |

| Analyte | Methyl ester of porrigenic acid (scalemic mixture) | nih.govmdpi.com |

| Result | Successful separation of two enantiomers | nih.gov |

| Retention Time (t_R) | Enantiomer 1: 1.8 min | nih.gov |

| Enantiomer 2: 2.4 min | nih.gov | |

| Enantiomeric Ratio | Approximately 55:45 | semanticscholar.orgnih.gov |

Biosynthesis and Intermediary Metabolic Pathways of Porrigenic Acid

Investigation of Biosynthetic Precursors and Pathways

The biosynthesis of porrigenic acid, like other fatty acids, begins with fundamental building blocks that undergo sequential elongation and modification. Research into these initial steps is key to mapping the entire metabolic route.

Roles of Aliphatic Precursors (e.g., L-Valine)

The amino acid L-valine has been identified as a predicted precursor for the biosynthesis of porrigenic acid. researchgate.net It is believed to be a direct precursor for the C5 fragments of certain antibiotics, and its metabolism is a critical area of study in understanding the formation of complex molecules. nih.gov The biosynthesis of L-valine itself starts from pyruvic acid and involves several enzymatic steps. google.com

Studies on other organisms have shown that L-valine can be a precursor for various compounds, including alkamides. researchgate.net In these pathways, L-valine undergoes decarboxylation to form isobutylamine, which is then incorporated into the final molecule. While the specific initial steps for porrigenic acid are still under investigation, the involvement of L-valine suggests a pathway that may share similarities with other known metabolic routes originating from this amino acid.

Enzymatic Mechanisms in Carbon Chain Elongation and Modification

The formation of the porrigenic acid backbone involves carbon chain elongation and modification, processes catalyzed by a suite of specific enzymes. While the precise enzymes for porrigenic acid are not fully elucidated, the general mechanisms are understood from studies of fatty acid biosynthesis in other fungi and organisms.

Fatty acid synthases (FAS) and polyketide synthases (PKS) are key enzyme families responsible for the elongation of the carbon chain. nih.gov These large, multifunctional enzymes catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units. Desaturases then introduce double bonds into the fatty acid chain. For instance, Δ12 and Δ15 desaturases are responsible for the synthesis of linoleic acid. rsc.org The formation of conjugated double bonds, a characteristic feature of porrigenic acid, is catalyzed by specialized enzymes like conjugases. researchgate.net

The introduction of keto and hydroxyl groups is another critical modification. Hydroxylases can add hydroxyl groups to the fatty acid chain, and dehydrogenases can then oxidize these to keto groups. The specific sequence and interplay of these enzymatic reactions determine the final structure of porrigenic acid.

Omics-Based Approaches to Pathway Elucidation

Modern high-throughput "omics" technologies are powerful tools for unraveling complex biosynthetic pathways like that of porrigenic acid. These approaches provide a global view of the genes, proteins, and metabolites involved in a specific biological process.

Transcriptomic Analysis and Gene Expression Profiling (e.g., RNA-Seq)

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), allows for the identification of genes that are actively expressed during the biosynthesis of porrigenic acid. By comparing the transcriptomes of P. porrigens under conditions of high and low porrigenic acid production, researchers can identify upregulated genes that are likely part of the biosynthetic gene cluster. researchgate.nettum.de

For example, a transcriptomic study of P. porrigens revealed a number of genes potentially involved in fatty acid synthesis. researchgate.net This approach has been successfully used in other organisms to identify gene clusters for the biosynthesis of natural products like gyrophoric acid and to understand the regulation of metabolic pathways such as those for organic acids and ascorbic acid. nih.govmdpi.comnih.gov

Table 1: Key Enzyme Classes in Fatty Acid Biosynthesis and Their Functions

| Enzyme Class | Function |

|---|---|

| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. |

| Polyketide Synthase (PKS) | Synthesizes polyketides through the decarboxylative condensation of malonyl-CoA derived extender units. |

| Desaturase | Introduces double bonds into fatty acid chains. |

| Hydroxylase | Adds hydroxyl groups to a substrate. |

| Dehydrogenase | Oxidizes a substrate by transferring one or more hydrides (H⁻) to an acceptor. |

Proteomic Identification of Biosynthetic Enzymes

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. By analyzing the proteome of P. porrigens, scientists can directly identify the enzymes involved in porrigenic acid biosynthesis. nih.gov This involves separating and identifying proteins that are abundant during the production of the fatty acid.

Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry can be used to identify differentially expressed proteins. nih.gov This approach has been instrumental in creating proteomic signatures for the inhibition of fatty acid biosynthesis and for identifying enzymes associated with specific pathological states. nih.govnih.gov

Metabolomic Profiling for Pathway Intermediates

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological sample. mdpi.com By profiling the metabolome of P. porrigens, researchers can identify the intermediates of the porrigenic acid biosynthetic pathway. mdpi.comresearchgate.net This provides direct evidence for the proposed pathway and can help to identify previously unknown steps.

Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify these intermediates. mdpi.comnih.gov This approach has been used to identify key metabolites in various biological systems and to understand the metabolic perturbations that occur in response to different conditions. mdpi.comresearchgate.net

Table 2: Omics Technologies and Their Application in Biosynthetic Pathway Elucidation

| Omics Technology | Application | Key Findings |

|---|---|---|

| Transcriptomics (RNA-Seq) | Identification of expressed genes involved in the pathway. | Upregulated genes in P. porrigens potentially linked to fatty acid synthesis. researchgate.net |

| Proteomics | Identification of enzymes directly involved in the biosynthesis. | Creation of proteomic signatures for fatty acid biosynthesis inhibition. nih.gov |

Mechanistic Investigations of Porrigenic Acid S Biological Activities

Cellular Bioactivity and Specificity Studies

Investigations into the cellular effects of porrigenic acid have revealed a notable specificity in its cytotoxic activity, targeting certain cell lines while leaving others largely unaffected.

Differential Effects on Myeloma Cell Lines (e.g., THP-1)

Porrigenic acid has demonstrated cytotoxic activity against the human myeloma THP-1 cell line. researchgate.netnih.gov The THP-1 cell line, derived from a patient with acute monocytic leukemia, is a well-established model in cancer research. pri-cella.com Studies have shown that porrigenic acid exhibits a measurable inhibitory effect on the proliferation of these cells, with a reported IC50 value of 46.5 µg/ml. healing-mushrooms.net This indicates a significant impact on the viability of this specific myeloma cell line.

Absence of Significant Activity on Non-Target Cell Lines (e.g., B16F1 Melanoma)

In stark contrast to its effects on THP-1 cells, porrigenic acid does not show any significant toxicity against the B16F1 melanoma cell line. researchgate.netnih.gov This lack of activity against a non-target cell line highlights the selective nature of porrigenic acid's cytotoxicity. researchgate.net The differential response between the myeloma and melanoma cell lines suggests a targeted mechanism of action rather than a general cytotoxic effect. researchgate.netnih.gov

Exploration of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Caspase Activation)

Research into the cellular mechanisms underlying the cytotoxic effects of porrigenic acid is ongoing. While direct studies on porrigenic acid's role in apoptosis and caspase activation are limited, related compounds and extracts have been shown to induce these pathways. For instance, other fatty acids have been found to mediate their cytotoxic effects through apoptosis associated with the activation of caspase-3. rsc.org Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its induction is a key strategy in cancer therapy. scielo.brresearchgate.net Caspases, a family of protease enzymes, play an essential role in the initiation and execution of apoptosis. scielo.brnih.gov The activation of specific caspases, such as caspase-3, caspase-8, and caspase-9, is a hallmark of apoptotic cell death. scielo.br Further investigation is needed to definitively establish whether the cytotoxic activity of porrigenic acid on THP-1 cells is mediated through the induction of apoptosis and the subsequent activation of the caspase cascade.

Enzyme Modulation and Inhibition Potentials

In addition to its cellular effects, the potential of porrigenic acid to modulate the activity of key metabolic enzymes has been explored through computational studies.

In Silico Molecular Docking Studies with Metabolic Enzymes (e.g., Human Pancreatic Lipase)

Molecular docking studies have been conducted to investigate the interaction between porrigenic acid and human pancreatic lipase (B570770). nih.gov Pancreatic lipase is a crucial enzyme in the digestion of dietary fats, and its inhibition is a therapeutic target for managing obesity. mdpi.commdpi.com These in silico analyses have explored the binding affinity of porrigenic acid to the active site of human pancreatic lipase. nih.gov While one study reported a binding affinity of -5.8 ± 0.2 kcal/mol for porrigenic acid, it was found to be less potent compared to the reference inhibitor acarbose. nih.gov It is important to note that these are computational predictions and require experimental validation to confirm the inhibitory potential of porrigenic acid on human pancreatic lipase.

Computational Modeling of Carbohydrate-Metabolizing Enzyme Interactions (e.g., α-Amylase)

The interaction of porrigenic acid with carbohydrate-metabolizing enzymes, such as α-amylase, has also been a subject of computational modeling. nih.gov α-Amylase is responsible for the breakdown of complex carbohydrates into simpler sugars. nih.govnih.gov Similar to pancreatic lipase, inhibiting α-amylase can be a strategy for managing conditions like type 2 diabetes. In silico studies have evaluated the potential of porrigenic acid to inhibit α-amylase, with one study reporting an IC50 value of 585.216 µg/mL for the ethanolic extract containing porrigenic acid and other compounds. mdpi.com Further research is necessary to isolate the specific inhibitory effect of porrigenic acid on α-amylase and to validate these computational findings through in vitro and in vivo experiments.

Table of Research Findings on Porrigenic Acid

| Area of Investigation | Cell Line/Enzyme | Key Finding | Reported Value | Source |

|---|---|---|---|---|

| Cellular Bioactivity | THP-1 Myeloma Cells | Cytotoxic activity | IC50 = 46.5 µg/ml | healing-mushrooms.net |

| Cellular Bioactivity | B16F1 Melanoma Cells | No significant toxicity | - | researchgate.netnih.gov |

| Enzyme Modulation | Human Pancreatic Lipase | In silico binding affinity | -5.8 ± 0.2 kcal/mol | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Porrigenic acid |

Antioxidant Properties within Complex Extracts and Molecular Bases

Porrigenic acid has been identified as a constituent in various natural extracts, particularly from lichens, that exhibit notable antioxidant properties. While studies focusing exclusively on the antioxidant capacity of isolated porrigenic acid are limited, research on extracts containing this compound provides significant insights into its potential role in mitigating oxidative stress. The antioxidant activity of these complex mixtures is typically attributed to the synergistic effects of their diverse phytochemical constituents, including fatty acids, phenolics, and depsides.

Detailed investigations into ethanolic extracts from the Antarctic lichen Gondwania regalis have confirmed the presence of porrigenic acid alongside twenty other compounds. researchgate.netmdpi.com The antioxidant potential of this complex extract was systematically evaluated using several standard assays. The extract demonstrated a moderate ability to donate electrons and neutralize free radicals. mdpi.com For instance, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the capacity to scavenge free radicals, the G. regalis extract showed an IC50 value of 2246.149 µg/mL. mdpi.com The total phenolic content, a common indicator of antioxidant potential, was determined to be 31.9 mg Gallic Acid Equivalents (GAE)/g of the extract. mdpi.com

Further characterization of the extract's antioxidant activity was performed using the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. The FRAP assay, which measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), yielded a value of 6.802 µmol Trolox/g. mdpi.com The ORAC assay, evaluating the peroxyl radical scavenging capacity, resulted in a value of 13.463 µmol Trolox/g. mdpi.com These findings indicate that the extract possesses multifaceted antioxidant capabilities.

Antioxidant Activity of Gondwania regalis Ethanolic Extract

| Assay | Method | Result | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures free radical scavenging capacity. | IC50: 2246.149 µg/mL | mdpi.com |

| Total Phenolic Content (TPC) | Quantifies total phenolic compounds using the Folin-Ciocalteu method. | 31.9 mg GAE/g | mdpi.com |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce Fe³⁺ to Fe²⁺. | 6.802 µmol Trolox/g | mdpi.com |

| Oxygen Radical Absorbance Capacity (ORAC) | Evaluates peroxyl radical scavenging capacity. | 13.463 µmol Trolox/g | mdpi.com |

Chemical Synthesis Strategies and Derivative Exploration of Porrigenic Acid

Total Chemical Synthesis Methodologies

The total synthesis of a molecule as structurally nuanced as porrigenic acid would necessitate a carefully planned, multi-step approach with a strong emphasis on stereochemical control.

A hypothetical retrosynthetic analysis of porrigenic acid suggests that the molecule could be disconnected into several key fragments. The stereocenter at C-14 is a critical feature, and its establishment would likely be a focal point of any synthetic strategy.

Key Synthetic Challenges and Potential Solutions:

| Challenge | Potential Synthetic Approach |

| Stereocenter at C-14 | Asymmetric reduction of a corresponding ketone precursor using chiral catalysts (e.g., Noyori's ruthenium-based catalysts) or enzyme-catalyzed reductions. Alternatively, a chiral pool approach starting from a readily available chiral building block could be employed. |

| (E,E)-conjugated diene | Wittig-type olefination reactions, Horner-Wadsworth-Emmons reactions, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) of appropriate vinyl precursors. |

| Carbonyl group at C-9 | Introduction via oxidation of a secondary alcohol or through the coupling of an acyl anion equivalent with a suitable electrophile. |

A plausible forward synthesis could involve the construction of two main fragments: one containing the chiral hydroxyl group and the other possessing the carboxylic acid moiety. These fragments could then be coupled, followed by the installation of the conjugated diene and the ketone functionality. Organocatalysis could also play a significant role in establishing the chiral center, offering a metal-free alternative for asymmetric transformations. nih.govumb.edu

Bio-inspired synthetic approaches could also be explored. The biosynthesis of many octadecanoids involves enzymatic oxidation of fatty acids. nih.govacs.org Mimicking these pathways in a laboratory setting, perhaps through the use of biomimetic catalysts, could provide a novel and efficient route to porrigenic acid. Furthermore, the application of modern synthetic methodologies such as C-H activation or metathesis reactions could open up new avenues for the construction of the carbon skeleton.

Design and Synthesis of Porrigenic Acid Analogues and Derivatives

The synthesis of analogues and derivatives of porrigenic acid is crucial for understanding its chemical properties and biological activities.

The carboxylic acid moiety of porrigenic acid is a prime site for derivatization. Alkyl esters, particularly methyl esters, are common derivatives that can be readily synthesized and are often more amenable to analytical techniques like gas chromatography.

Synthesis of Porrigenic Acid Methyl Ester:

The synthesis of the methyl ester of porrigenic acid can be achieved through standard esterification procedures. A common laboratory method involves reacting porrigenic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. aocs.orgaocs.orgnih.gov Alternatively, diazomethane (B1218177) can be used for a rapid and clean conversion, although it is a hazardous reagent.

Characterization Techniques:

The successful synthesis and purification of porrigenic acid methyl ester would be confirmed using a combination of spectroscopic and chromatographic methods.

| Analytical Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak corresponding to the molecular weight of the methyl ester. The fragmentation pattern in the mass spectrum would provide structural information. jchps.comresearchgate.netuib.nogcms.czresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show a characteristic singlet for the methyl ester protons around 3.7 ppm. ¹³C NMR would show a signal for the ester carbonyl carbon. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | A strong absorption band corresponding to the ester carbonyl stretch, typically in the region of 1735-1750 cm⁻¹. |

Beyond simple esterification, a range of other derivatives and structural variants of porrigenic acid could be synthesized to probe the importance of its various functional groups. acs.orgcaymanchem.comresearchgate.net

Examples of Potential Derivatives:

Reduction of the ketone at C-9: This would yield a diol, allowing for the investigation of the role of the carbonyl group.

Modification of the conjugated diene: Saturation of the double bonds or shifting their positions would provide insights into the importance of the diene system.

Epoxidation of the double bonds: This would introduce new functional groups and stereocenters.

Derivatization of the hydroxyl group: Acylation or etherification of the C-14 hydroxyl group would help to determine its role in any biological activity.

The synthesis of these derivatives would employ a wide array of standard organic reactions, including reductions, hydrogenations, epoxidations, and protection/deprotection strategies.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net While the specific biological activities of porrigenic acid are not yet fully elucidated, a systematic SAR study would be invaluable should any significant activity be discovered.

A typical SAR study of porrigenic acid would involve synthesizing a library of the derivatives and analogues discussed above and screening them for a particular biological effect.

Key Structural Features for Investigation in an SAR Study:

| Structural Feature | Rationale for Investigation |

| Chiral hydroxyl group at C-14 | The stereochemistry and presence of this group are often critical for the biological activity of lipids. Comparing the activity of the natural enantiomer with its synthetic counterpart and with derivatives where the hydroxyl group is removed or modified would be a key focus. |

| Ketone at C-9 | The carbonyl group can participate in hydrogen bonding and may be important for receptor binding. |

| Conjugated diene system | The geometry and electronic properties of the diene system could be crucial for activity. |

| Carboxylic acid moiety | The acidity and potential for salt formation of the carboxylic acid are important for solubility and interaction with biological targets. Esterification or conversion to an amide would probe the necessity of the free acid. |

By systematically modifying these structural features and observing the resulting changes in biological activity, a comprehensive SAR profile for porrigenic acid could be established. This would provide valuable information for the design of more potent or selective analogues for potential therapeutic applications. The study of oxylipins, a class of compounds to which porrigenic acid belongs, often reveals complex SARs that are critical to their function in biological systems. researchgate.netnih.gov

Correlating Structural Modifications with Biological Response

Porrigenic acid is a naturally occurring conjugated ketonic fatty acid isolated from the mushroom Pleurocybella porrigens. ebi.ac.uk Its chemical structure is (10E,12E,14S)-14-hydroxy-9-oxooctadeca-10,12-dienoic acid. nih.gov The primary biological activity reported for porrigenic acid is its cytotoxicity. Specifically, it has demonstrated cytotoxic effects against myeloma THP-1 cells. ebi.ac.uk

A thorough review of scientific literature reveals a lack of published research on the chemical synthesis of porrigenic acid derivatives. Consequently, there are no available studies that correlate specific structural modifications of the porrigenic acid scaffold with changes in biological response. The exploration of how modifications—such as altering the length of the carbon chain, modifying the hydroxyl or ketone groups, or changing the stereochemistry—might impact its cytotoxic or other biological activities has not yet been documented in publicly accessible research.

The known biological activity of the natural compound is summarized below.

| Compound | Biological Activity | Target Cells |

| Porrigenic acid | Cytotoxic | Myeloma THP-1 cells |

Further research into the synthesis of porrigenic acid analogs would be necessary to establish a clear structure-activity relationship (SAR) and to explore the potential for enhancing its therapeutic properties.

Identification of Pharmacophores and Key Structural Elements

The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—relies on comparative analysis of the structures and activities of multiple related compounds. As there are no published studies on the synthesis and biological evaluation of porrigenic acid derivatives, a formal pharmacophore model has not been developed.

However, an analysis of the native porrigenic acid structure allows for the identification of key structural elements that are likely crucial for its observed cytotoxic activity. ebi.ac.uknih.gov These features represent a hypothetical pharmacophore that could be validated through future synthesis and testing of structural analogs.

The key functional groups and structural features of porrigenic acid are:

Carboxylic Acid Group: This terminal acidic group is a common feature in bioactive molecules, capable of forming hydrogen bonds and ionic interactions with biological targets such as enzyme active sites.

Conjugated System: The conjugated diene and ketone system (-C=C-C=C-C=O) creates a planar, electron-rich region in the molecule that can participate in various non-covalent interactions with biological macromolecules.

Ketone Group: The carbonyl oxygen at the C-9 position can act as a hydrogen bond acceptor, which is a critical interaction for ligand-receptor binding.

Hydroxyl Group: The secondary alcohol at the C-14 position, with its specific (S)-stereochemistry, can serve as both a hydrogen bond donor and acceptor, providing directional interaction that can be vital for target recognition and binding affinity.

These elements collectively define the likely pharmacophoric features of porrigenic acid.

| Structural Element | Functional Group | Potential Role in Biological Activity |

| Terminal Carbon Chain | Carboxylic Acid | Hydrogen bonding, ionic interactions |

| C-9 | Ketone | Hydrogen bond acceptor |

| C-10 to C-13 | Conjugated Diene | Planar structure for molecular interactions |

| C-14 | Secondary Alcohol | Hydrogen bond donor and acceptor; stereospecific interactions |

| Full Structure | Aliphatic Chain | Lipophilicity for membrane transport and hydrophobic interactions |

Validation and refinement of this hypothetical pharmacophore would require the synthesis and detailed biological evaluation of a library of porrigenic acid derivatives.

Advanced Analytical Methodologies in Porrigenic Acid Research

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the analysis of porrigenic acid and its metabolites. Its ability to provide highly accurate mass measurements is crucial for determining the elemental composition of unknown compounds, a critical step in their structural elucidation. mdpi.com

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QToF-MS)

The coupling of ultra-high performance liquid chromatography (UHPLC) with electrospray ionization (ESI) and quadrupole time-of-flight (QToF) mass spectrometry represents a particularly powerful platform for the comprehensive analysis of porrigenic acid. mdpi.commdpi.comiiap.gob.pe UHPLC provides rapid and highly efficient separation of complex mixtures, a significant advantage over traditional HPLC methods. mdpi.com ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like porrigenic acid, typically by generating protonated or deprotonated molecular ions. mdpi.com

The QToF mass analyzer offers high resolution and mass accuracy, enabling the confident identification of compounds based on their exact mass. mdpi.com This is particularly valuable in metabolomics studies where porrigenic acid might be one of many components in a biological extract. For instance, in the analysis of ethanolic extracts, UHPLC-ESI-QToF-MS has been successfully employed to identify a range of secondary metabolites, including fatty acids. iiap.gob.pe The system can be operated in both positive and negative ion modes to maximize the detection of various compound classes. mdpi.commdpi.com The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide further structural information, aiding in the definitive identification of porrigenic acid and its isomers or derivatives. iiap.gob.pe

A typical UHPLC-ESI-QToF-MS workflow for porrigenic acid analysis would involve:

Sample Preparation: Extraction from the source material (e.g., the mushroom Pleurocybella porrigens) using a suitable solvent like methanol (B129727) or ethanol. researchgate.netiiap.gob.pe

Chromatographic Separation: Injection of the extract onto a reversed-phase UHPLC column (e.g., a C18 column) with a gradient elution program using a mobile phase often consisting of water and acetonitrile (B52724) with a modifier like formic acid to improve peak shape and ionization efficiency. mdpi.commdpi.com

Mass Spectrometric Detection: Ionization of the eluted compounds using ESI and subsequent analysis by the QToF mass spectrometer to acquire high-resolution mass spectra.

| Parameter | Typical Value/Condition | Reference |

| Chromatography System | UHPLC | mdpi.comiiap.gob.pemdpi.com |

| Column | C18 Reversed-Phase | mdpi.comiiap.gob.pe |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | mdpi.commdpi.com |

| Ionization Source | Electrospray Ionization (ESI) | mdpi.commdpi.comiiap.gob.pe |

| Mass Analyzer | Quadrupole Time-of-Flight (QToF) | mdpi.commdpi.comiiap.gob.pe |

| Ion Mode | Negative and/or Positive | mdpi.commdpi.com |

| Data Acquisition | Full Scan MS and Tandem MS (MS/MS) | iiap.gob.pe |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling (Post-Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While porrigenic acid itself is not directly amenable to GC analysis due to its low volatility and polar carboxyl group, it can be analyzed after a chemical derivatization step. colostate.edu This process converts the non-volatile fatty acid into a more volatile and thermally stable derivative, typically an ester. colostate.edu

The most common derivatization method for fatty acids is esterification, often to form methyl esters (FAMEs). colostate.edu This can be achieved using reagents like methanol with an acid catalyst (e.g., BF3 or HCl) or diazomethane (B1218177). Silylation, another common derivatization technique, can also be employed to convert the carboxylic acid and any hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers, respectively. colostate.edu

Once derivatized, the sample can be injected into the GC-MS system. The GC separates the different fatty acid derivatives based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then detects and fragments the eluting compounds, providing a mass spectrum that serves as a chemical fingerprint for identification. The fragmentation patterns of the derivatives can be compared to spectral libraries for confirmation.

GC-MS is particularly useful for the comprehensive profiling of the total fatty acid content of a sample, which can provide context for the presence and relative abundance of porrigenic acid. For example, it has been used to analyze the fatty acid composition of various fungi.

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Reference |

| Esterification (Methylation) | Methanol/BF3, Diazomethane | Carboxylic Acid | colostate.edu |

| Silylation | BSTFA, TMCS | Carboxylic Acid, Hydroxyl | colostate.edu |

Advanced Chromatographic Separation Techniques

The isolation and purification of porrigenic acid from complex natural extracts often require advanced chromatographic separation techniques. The choice of technique depends on the scale and purpose of the separation.

Preparative and Analytical Scale Separations

Analytical scale chromatography focuses on the identification and quantification of components in a mixture. rotachrom.com The goal is to achieve high-resolution separation of small amounts of the sample to obtain qualitative and quantitative information. rotachrom.com Analytical HPLC and UHPLC are the primary tools for this purpose. waters.comsigmaaldrich.com

Preparative scale chromatography , on the other hand, aims to isolate and purify larger quantities of a specific compound, such as porrigenic acid, for further studies (e.g., structural elucidation by NMR or bioactivity testing). rotachrom.com While the principles are the same as analytical chromatography, preparative systems use larger columns, higher flow rates, and larger sample injection volumes to process significant amounts of material. rotachrom.com Column chromatography using stationary phases like silica (B1680970) gel or reversed-phase C18 material is commonly employed for the initial fractionation of crude extracts containing porrigenic acid. researchgate.netresearchgate.net Further purification can be achieved using preparative HPLC. Chiral HPLC has also been utilized to separate enantiomers of porrigenic acid and its derivatives. researchgate.netmdpi-res.com

Method Development for Complex Mixture Analysis

Developing a robust chromatographic method for the analysis of complex mixtures containing porrigenic acid is a critical task. The goal is to achieve adequate resolution of the target analyte from other matrix components. sigmaaldrich.com This involves the systematic optimization of several parameters:

Stationary Phase Selection: The choice of the column's stationary phase (e.g., C18, C8, Phenyl-Hexyl) is crucial and depends on the polarity of porrigenic acid and the other compounds in the mixture. waters.comsigmaaldrich.com

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, as well as the type and concentration of any additives (e.g., formic acid, acetic acid), significantly impacts the retention and peak shape of organic acids. waters.comsigmaaldrich.com

Gradient Elution: For complex mixtures, a gradient elution program, where the mobile phase composition is changed over time, is often necessary to achieve separation of compounds with a wide range of polarities. mdpi.com

Temperature and Flow Rate: These parameters can be adjusted to optimize separation efficiency and analysis time.

Method development can be a systematic process, often aided by software, to explore the effects of these variables and identify the optimal conditions for the analysis of porrigenic acid in a given sample matrix.

Future Research Directions and Emerging Paradigms in Porrigenic Acid Studies

Untargeted Metabolomics for Comprehensive Pathway Mapping

Untargeted metabolomics is a powerful, hypothesis-generating approach that aims to capture and analyze a broad spectrum of small molecules in a biological sample without pre-selection. nih.gov This strategy is increasingly being applied to elucidate the intricate biosynthetic pathways of natural products like porrigenic acid. By providing a global snapshot of the metabolome, researchers can identify novel intermediates and related compounds, offering a more complete picture of the metabolic network. nih.govebi.ac.uk

The application of untargeted metabolomics in studying organisms that produce porrigenic acid, such as the mushroom Pleurocybella porrigens, can reveal previously unknown derivatives and shunt products of the porrigenic acid pathway. ufl.edusemanticscholar.org Techniques like ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) are instrumental in this process, allowing for the detection and tentative identification of a wide array of metabolites. nih.govresearchgate.netmdpi.com For instance, a study on the chemical constituents of Sparassis crispa utilized UPLC-Orbitrap MS analysis to rapidly characterize numerous compounds, including porrigenic acid. nih.gov This approach can differentiate between closely related species and even different genotypes within the same species based on their unique metabolic fingerprints. researchgate.net

Advanced Computational Chemistry and Molecular Dynamics Simulations

Advanced computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the structure-function relationships of bioactive molecules like porrigenic acid at an atomic level. nih.govresearchgate.netmdpi.com These methods allow researchers to predict the three-dimensional structure of porrigenic acid and simulate its interactions with biological targets, providing insights that can be difficult to obtain through experimental methods alone. nih.gov

Molecular docking, a key computational technique, can be used to predict the binding affinity and orientation of porrigenic acid within the active site of enzymes or receptors. plos.org For example, studies have used molecular docking to evaluate the interaction of various phytochemicals, including porrigenic acid, with enzymes like α-amylase and human pancreatic lipase (B570770). plos.org Such analyses can help in identifying potential biological targets of porrigenic acid and in understanding the molecular basis of its activity. plos.org

Following docking studies, MD simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the interactions over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological system. nih.govnih.gov By calculating parameters like root-mean-square deviation (RMSD) and analyzing non-covalent interactions, researchers can validate the stability of the docked poses and gain deeper insights into the binding mechanism. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies

The development of sustainable methods for producing porrigenic acid is crucial for its potential future applications. Biotechnological production offers a promising alternative to chemical synthesis or extraction from natural sources, which can be inefficient or environmentally taxing. ejbiotechnology.info White biotechnology, which utilizes microorganisms and their enzymes to produce chemicals, is a key strategy in this endeavor. ejbiotechnology.info

Metabolic engineering of microorganisms, such as bacteria or yeast, can be employed to create efficient cell factories for porrigenic acid production. redalyc.orgpgchemicals.com This involves identifying the biosynthetic genes for porrigenic acid and introducing them into a suitable host organism. Further optimization of the host's metabolism can enhance yields and productivity. pgchemicals.com The use of renewable feedstocks, such as agricultural residues, as carbon sources for fermentation can further improve the sustainability of the process. ejbiotechnology.info

In addition to biotechnological production, sustainable sourcing from natural producers like Pleurocybella porrigens requires careful management to avoid over-harvesting and ecosystem disruption. semanticscholar.org This includes developing cultivation techniques for the mushroom and implementing responsible harvesting practices. teknoscienze.comresearchgate.net Establishing transparent and equitable supply chains is also essential to ensure that the sourcing of porrigenic acid is environmentally, socially, and economically sustainable. researchgate.net

Elucidation of Broader Biological Roles and Regulatory Pathways

While initial studies have highlighted the cytotoxic activity of porrigenic acid, its broader biological roles and the regulatory pathways it may modulate remain largely unexplored. ufl.edunih.gov Future research should aim to investigate the effects of porrigenic acid on a wider range of biological processes and cell types to uncover its full therapeutic potential.

Investigating the impact of porrigenic acid on cellular signaling pathways is a key area for future research. Many natural products exert their effects by modulating key signaling molecules and transcription factors. nih.govrsc.org For example, some fatty acids are known to influence pathways involved in inflammation, cell proliferation, and apoptosis. researchgate.net Studies could explore whether porrigenic acid interacts with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are known to be regulated by fatty acids and their derivatives. nih.gov

Furthermore, understanding how porrigenic acid affects gene expression can provide valuable insights into its mechanism of action. Techniques like transcriptomics (e.g., RNA-seq) can be used to analyze changes in the gene expression profiles of cells treated with porrigenic acid. This can help to identify the specific genes and pathways that are regulated by the compound, leading to a more comprehensive understanding of its biological functions. The interaction of porrigenic acid with other cellular components, such as lipids and proteins involved in metabolic regulation, also warrants further investigation. researchgate.net

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of porrigenic acid, and how should data interpretation be approached?

Porrigenic acid’s structure (C₁₈H₃₀O₄) is characterized using 1D/2D NMR (COSY, HMBC) , high-resolution mass spectrometry (HRMS) , and electronic circular dichroism (ECD) . Key steps include:

- NMR analysis : Identify conjugated dienes (δ 5.3–6.2 ppm), oxo groups (δ 200–210 ppm in ¹³C NMR), and ester carbonyl signals .

- HRMS : Confirm molecular formula via exact mass (m/z 310.21) .

- Stereochemical ambiguity : ECD data may lack clear Cotton effects, necessitating complementary methods like optical rotation or chiral chromatography .

Q. How can researchers differentiate porrigenic acid from structurally similar oxo-fatty acids in natural product extracts?

Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to separate isomers based on retention times and fragmentation patterns. For example, porrigenic acid (LMFA01060225) differs from gallicynoic acid D (LMFA01050578) by the presence of a conjugated keto group and hydroxy substitution at C14 . Comparative ¹H-NMR analysis of olefinic proton coupling constants (J = 10–15 Hz for trans-configuration) further aids differentiation .

Q. What are the primary natural sources of porrigenic acid, and how does its isolation protocol vary across species?

Porrigenic acid is isolated from Pleurocybella porrigens (fungi) and Plantago depressa (herbs). Standard protocols involve:

- Solvent extraction : Ethanol or methanol for polar metabolites.

- Chromatographic purification : Silica gel column chromatography followed by preparative HPLC .

- Chiral separation : High-resolution chiral columns to resolve (±)-enantiomers, as seen in Plantago extracts .

Advanced Research Questions

Q. How should researchers address contradictions in stereochemical assignments of porrigenic acid derivatives?

Discrepancies in absolute configuration (e.g., S-configuration in LMSD vs. ambiguous ECD data) require:

- Comparative analysis : Cross-validate with synthetic standards or X-ray crystallography.

- Computational modeling : Density functional theory (DFT) to simulate ECD spectra and compare with experimental data .

- Isomer quantification : Chiral HPLC to determine enantiomeric ratios (e.g., 55:45 in Plantago extracts) .

Q. What experimental designs are optimal for studying porrigenic acid’s bioactivity in vitro, considering its instability in aqueous media?

- Stability assays : Monitor degradation kinetics under varying pH/temperature using LC-MS.

- Encapsulation strategies : Use liposomes or cyclodextrins to enhance solubility.

- Bioactivity controls : Include methyl ester derivatives (e.g., compound 2 in ) to assess structure-activity relationships .

Q. How can statistical methods resolve variability in porrigenic acid yield across extraction batches?

Apply multivariate analysis (PCA or PLS) to correlate yield with extraction parameters (solvent polarity, temperature). For isomer ratios, use ANOVA to assess significance of observed variances (e.g., 55:45 enantiomer ratio) .

Q. What computational tools are recommended for predicting porrigenic acid’s metabolic pathways?

- In silico platforms : Use SwissADME or MetaCore to predict cytochrome P450 interactions.

- Molecular docking : Simulate binding affinity with target enzymes (e.g., COX-2) using AutoDock Vina .

Methodological Best Practices

- Data validation : Always cross-check NMR assignments with HMBC/NOESY correlations to avoid misassignments .

- Reproducibility : Document chiral column specifications (e.g., particle size, solvent gradient) for isomer separation .

- Ethical reporting : Disclose limitations in stereochemical determination if ECD data are inconclusive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.